(1H-Pyrazol-4-yl)-acetic acid hydrochloride is a compound characterized by its unique pyrazole structure, which is a five-membered ring containing two nitrogen atoms. This compound is recognized for its potential applications in medicinal chemistry and material science. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.
This compound can be classified under the category of heterocyclic compounds, specifically as a derivative of pyrazole. Pyrazole derivatives are widely studied due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound is synthesized from readily available precursors, which makes it accessible for research and industrial applications.
The synthesis of (1H-Pyrazol-4-yl)-acetic acid hydrochloride typically involves a nucleophilic substitution reaction. One common method includes the reaction of 1-methyl-1H-pyrazole with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:
The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion and higher yields.
For large-scale production, continuous flow reactors may be employed to optimize yield and purity. Advanced purification techniques such as crystallization or chromatography are typically used to isolate the final product efficiently .
The molecular formula for (1H-Pyrazol-4-yl)-acetic acid hydrochloride is . The InChI key for this compound is GHWKLWBBPMZQQO-UHFFFAOYSA-N, indicating its unique chemical structure.
(1H-Pyrazol-4-yl)-acetic acid hydrochloride can participate in various chemical reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity or tailor it for specific applications .
The mechanism by which (1H-Pyrazol-4-yl)-acetic acid hydrochloride exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors. For instance, studies have indicated that pyrazole derivatives can inhibit certain kinases involved in cancer progression by binding to their active sites, thereby preventing substrate phosphorylation .
These properties make it suitable for various applications in both research and industrial settings .
(1H-Pyrazol-4-yl)-acetic acid hydrochloride has several scientific applications:
Research continues into expanding its applications across different fields, particularly in drug development where pyrazole derivatives have shown promise .
The pyrazole ring (1,2-diazole) is a five-membered heterocyclic scaffold characterized by two adjacent nitrogen atoms within an aromatic system. This structure confers remarkable metabolic stability against cytochrome P450-mediated oxidation due to its strong acidic character and electron-deficient nature, enhancing its pharmacokinetic profile compared to imidazole or oxazole analogs [8] [10]. Pyrazole’s versatile hydrogen bonding capacity – acting as both hydrogen bond donor (via N1-H) and acceptor (via N2) – enables targeted interactions with biological macromolecules. This dual functionality facilitates precise molecular recognition in enzyme active sites and receptor domains [1] [6].
Structurally, pyrazole permits extensive regioselective modifications at N1, C3, C4, and C5 positions, enabling rational drug design. Electrophilic substitutions preferentially occur at C4, while nucleophilic attacks target C3/C5 positions, allowing synthetic diversification [1] [5]. The bioisosteric versatility of pyrazole enables it to mimic phenyl rings, imidazoles, or other heterocycles while modulating physicochemical properties like solubility, logP, and conformational stability [8]. This adaptability is evidenced by 8 FDA-approved protein kinase inhibitors containing unfused pyrazole cores, including crizotinib (ALK inhibitor), ruxolitinib (JAK1/2 inhibitor), and encorafenib (BRAF inhibitor) [2] [8].
Table 1: Therapeutic Applications of Pyrazole-Containing Drugs
Drug Name | Therapeutic Category | Biological Target | Pyrazole Substitution Pattern |
---|---|---|---|
Celecoxib | COX-2 Inhibitor (Anti-inflammatory) | Cyclooxygenase-2 | 1,3,5-Trisubstituted |
Crizotinib | Anticancer | ALK/ROS1/c-MET | 1,3-Disubstituted |
Ruxolitinib | Myeloproliferative Disorders | JAK1/JAK2 | 1,3,4-Trisubstituted |
Encorafenib | Anticancer (Melanoma) | BRAF V600E | 1,3,4,5-Tetrasubstituted |
Rimonabant | Anti-obesity (Withdrawn) | Cannabinoid CB1 Receptor | 1,3,5-Trisubstituted |
The acetic acid moiety (–CH₂COOH) appended to heterocyclic systems serves as a critical pharmacophoric element that enhances target binding affinity and modulates physicochemical behavior. When attached to the pyrazole C4 position, the acetic acid chain adopts a conformation that optimally positions the carboxylic acid group for ionic interactions with basic residues (e.g., lysine, arginine) in enzymatic active sites or receptor binding pockets [3] [9]. The carboxylic acid functionality provides hydrogen-bonding capacity (both as donor and acceptor), complementing the pyrazole’s own H-bonding profile to create extended interaction networks [3]. This synergistic effect significantly enhances binding specificity compared to either moiety alone.
Biophysically, the ionizable carboxylic acid group (–COOH, pKa ≈ 4-5) improves aqueous solubility at physiological pH through salt formation, addressing a key limitation of lipophilic pyrazole cores. This property facilitates drug formulation and enhances oral bioavailability [3] [7]. The acetic acid spacer also provides conformational flexibility, allowing the carboxylic acid to explore spatial orientations inaccessible to rigidly positioned acidic groups. In cyclooxygenase (COX) inhibition, molecular modeling studies demonstrate that acetic acid derivatives form critical salt bridges with Arg120 and Tyr355 residues, explaining their enhanced potency over non-acid congeners [3] [6].
Table 2: Structural and Pharmacological Impact of Acetic Acid Attachment to Pyrazole
Attachment Position | Electronic Effects | Spatial Consequences | Pharmacological Outcomes |
---|---|---|---|
C4-position | Minimal perturbation of aromaticity | Projects –COOH perpendicular to ring plane | Optimizes target engagement in COX-2 active site |
N1-position | Disrupts H-bond donation capacity | Constrained rotation due to amide formation | Typically reduces kinase inhibition potency |
C3/C5 positions | Alters ring electron distribution | Steric crowding may limit access | Variable effects on antimicrobial activity |
The therapeutic exploration of pyrazole-acetic acid hybrids began with early non-selective anti-inflammatory agents in the mid-20th century. Phenylbutazone (1,2-diphenylpyrazolidinedione), though lacking the acetic acid moiety, established pyrazole as an anti-inflammatory scaffold. However, its gastrointestinal toxicity spurred research into safer derivatives [6] [10]. The introduction of the acetic acid pharmacophore represented a strategic advancement, yielding compounds with improved target specificity. This innovation aligned with the emerging understanding that carboxylic acid-containing NSAIDs (e.g., indomethacin) exhibited enhanced COX inhibition through ionic interactions [3] [6].
The 1990s marked a pivotal shift with the development of COX-2 selective inhibitors. Celecoxib, a 1,5-diarylpyrazole, demonstrated that strategic substitution combined with sulfonamide pharmacophores could achieve isoform selectivity. While not an acetic acid derivative itself, celecoxib’s success stimulated research into pyrazole-acetic acid hybrids for enhanced selectivity [1] [6]. Molecular hybridization strategies led to compounds like Ethyl 2-(4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)phenoxy)acetate, where the acetic acid ester was metabolized to the active acid, exhibiting dual COX/LOX inhibition with reduced ulcerogenicity [3].
In the 21st century, applications expanded into oncology and targeted therapies. Protein kinase inhibitors incorporating pyrazole-acetic acid motifs exploit the carboxylic acid to form critical hydrogen bonds in the ATP-binding cleft. For example, derivatives like 1-(4-chlorophenyl)-3-phenyl-1H-pyrazole-4-acetic acid demonstrated potent VEGFR-2 inhibition, disrupting angiogenesis pathways [8]. Contemporary research focuses on multitargeting hybrids such as pyrazole-acetic acid conjugates with benzothiazepine or benzodiazepine cores, designed to simultaneously modulate inflammatory cytokines (TNF-α, IL-6) and oxidative stress markers [10] [14].
Table 3: Key Milestones in Pyrazole-Acetic Acid Therapeutic Development
Time Period | Therapeutic Focus | Representative Compounds | Design Strategy |
---|---|---|---|
1950-1970s | Non-selective NSAIDs | Phenylbutazone (precursor) | Empirical optimization |
1980-1990s | COX-1/COX-2 Inhibition | 1,5-Diarylpyrazole-acetic acid hybrids | Pharmacophore hybridization |
2000-2010s | Kinase Inhibition | VEGFR-2 inhibitors with C4-acetic acid chains | Structure-based design |
2020-Present | Multitarget Agents | Pyrazole-acetic acid-benzodiazepine conjugates | Systems pharmacology approaches |
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0